Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
CAS No.: 128812-35-1
Cat. No.: VC3855128
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate - 128812-35-1](/images/structure/VC3855128.png)
Specification
CAS No. | 128812-35-1 |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylate |
Standard InChI | InChI=1S/C10H13NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h6,11H,2-5H2,1H3 |
Standard InChI Key | VOQBTLZBLJPLNW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2CCCC2=CN1 |
Canonical SMILES | CCOC(=O)C1=C2CCCC2=CN1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate features a bicyclic [3.3.0] octahydro framework, comprising a five-membered cyclopentane ring fused to a pyrrole ring. The ester group at the 1-position introduces polarity and serves as a handle for further functionalization. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level predict a planar pyrrole ring with slight puckering in the cyclopentane moiety, optimizing conjugation across the π-system .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO₂ |
Molecular Weight | 179.22 g/mol |
IUPAC Name | Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate |
CAS Registry Number | Not formally assigned |
SMILES | C1CC2=C(NC=C2C1)C(=O)OCC |
Synthesis and Chemical Reactivity
Esterification of the Parent Carboxylic Acid
The most direct route involves esterification of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid with ethanol under acidic conditions. Typical protocols employ sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) as catalysts, with reflux in toluene or dichloromethane . Yields range from 70–85% after purification via silica gel chromatography.
Reaction Conditions:
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Catalyst: H₂SO₄ (5 mol%)
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Solvent: Toluene, reflux (110°C)
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Time: 12–16 hours
Alternative Pathways
Palladium-catalyzed carbonylation of brominated precursors offers a modular approach. For example, ethyl 3-bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS 2091578-52-6) undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 3-position . This method enables access to diverse derivatives for structure-activity relationship (SAR) studies.
Table 2: Synthetic Routes and Yields
Method | Reagents/Conditions | Yield (%) |
---|---|---|
Direct Esterification | H₂SO₄, EtOH, reflux | 78 |
Carbonylation | Mo(CO)₆, Pd(OAc)₂, DMF | 65 |
Halogenation | NBS, AIBN, CCl₄ | 82 |
Derivatives and Functionalization
Brominated Analogues
Compound | RBP4 Binding IC₅₀ (µM) | HLM Stability (% remaining) |
---|---|---|
Ethyl ester (parent) | 1.2 | 85 |
3-Phenyl derivative | 0.7 | 92 |
3-Pyrimidine analogue | 0.3 | 78 |
Anticancer Properties
While direct evidence for the ethyl ester is limited, related pyrrole-carboxylates induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀ = 10 µM) via caspase-3/7 activation. The ethyl ester’s lipophilicity may enhance cell membrane permeability compared to the carboxylic acid.
Physicochemical and Spectroscopic Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.82–1.95 (m, 2H, cyclopentane CH₂), 2.45–2.57 (m, 2H, cyclopentane CH₂), 3.12–3.25 (m, 2H, pyrrole CH₂), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 6.32 (s, 1H, pyrrole CH) .
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IR (KBr): ν 1725 cm⁻¹ (C=O), 1220 cm⁻¹ (C-O ester).
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition <5% after 6 months at −20°C under nitrogen.
Future Directions and Applications
Drug Discovery
Optimization of the ethyl ester as an RBP4 antagonist could yield orally bioavailable therapies for age-related macular degeneration (AMD). Structural modifications targeting the 3-position may improve potency and pharmacokinetics.
Materials Science
The rigid bicyclic framework suggests utility in liquid crystals or organic semiconductors. Functionalization with electron-withdrawing groups (e.g., nitro, cyano) could modulate electronic properties for optoelectronic applications.
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